N-benzyl-2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzenesulfonamide
Description
N-benzyl-2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzenesulfonamide is a complex organic compound that features a combination of benzyl, methoxy, piperazine, and sulfonamide groups
Properties
IUPAC Name |
N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-33-23-11-9-22(10-12-23)28-14-16-29(17-15-28)26(30)21-8-13-24(34-2)25(18-21)35(31,32)27-19-20-6-4-3-5-7-20/h3-13,18,27H,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDOXFNHTKHIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzenesulfonamide typically involves multiple steps. One common approach is as follows:
Formation of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where benzyl chloride reacts with a suitable nucleophile.
Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Piperazine Introduction: The piperazine ring is incorporated through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzyl and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield benzaldehyde derivatives, while reduction of the sulfonamide group could produce primary amines.
Scientific Research Applications
N-benzyl-2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.
Industrial Applications: The compound can be used in the development of new materials or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of N-benzyl-2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The sulfonamide group can also interact with enzymes, inhibiting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-methoxy-5-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}benzenesulfonamide
- N-benzyl-2-methoxy-5-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}benzenesulfonamide
- N-benzyl-2-methoxy-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzenesulfonamide
Uniqueness
N-benzyl-2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}benzenesulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of benzyl, methoxy, piperazine, and sulfonamide groups also provides a versatile scaffold for further chemical modifications and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
